methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate
Description
Methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate is a heterocyclic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) linked to a thiophene moiety and a benzoate ester.
Properties
IUPAC Name |
methyl 2-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-22-18(21)14-6-3-2-5-13(14)17(20)19-9-8-16(24-12-10-19)15-7-4-11-23-15/h2-7,11,16H,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFKDCZSCPBDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the formation of the thiazepane ring and the incorporation of the thiophene moiety. The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism by which methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazepane and thiophene rings may interact with specific binding sites, altering the activity of the target molecules and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs are piperazine-linked quinoline derivatives (e.g., C1–C7 in ) and benzoate esters with heterocyclic substituents (e.g., ). Key comparisons are outlined below:
Core Heterocycle and Substituent Effects
- Thiazepane vs. However, piperazine derivatives (e.g., C1–C7) are more synthetically accessible and widely studied.
- Thiophene vs. Quinoline: Thiophene’s smaller size and sulfur atom could alter electronic interactions compared to quinoline’s fused aromatic system and basic nitrogen. For example, halogenated quinolines (C2–C4) exhibit tunable lipophilicity and electronic effects via substituents like Br, Cl, or F .
- Ortho vs. Para Substitution : The ortho-substituted benzoate in the target compound may introduce steric hindrance, affecting solubility or reactivity compared to para-substituted analogs like C1–C7 .
Physicochemical and Functional Properties
- Biological Relevance: Piperazine-quinoline analogs (C1–C7) are explored as bioactive molecules, with halogenated variants (C2–C4) showing enhanced stability and target engagement .
- Materials Science : Thiophene-containing compounds (e.g., ’s phthalocyanine derivatives) are used in organic electronics due to their conjugated systems . The target’s benzoate-thiophene framework may align with such applications.
Data Tables
Table 1: Structural Comparison with Key Analogs
Research Findings and Implications
- Structural Flexibility : The thiazepane core may improve binding in biological targets compared to piperazine, as seen in other seven-membered heterocycles (e.g., azepanes in kinase inhibitors) .
- Electronic Tuning : Thiophene’s electron-rich nature could enhance charge transport in materials, similar to thiadiazole-based systems in .
- Synthetic Challenges : The ortho-substituted benzoate may require optimized coupling conditions to avoid steric interference, as para-substituted analogs (C1–C7) are more straightforward to synthesize .
Biological Activity
Methyl 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic compound that belongs to a class of thiazepane derivatives known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a thiazepane ring, a thiophene moiety, and a benzoate group. This unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Thiazepane derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research has shown that thiazepane derivatives can modulate inflammatory pathways. The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediating pain relief mechanisms. This activity is particularly relevant for conditions characterized by chronic inflammation.
Analgesic Activity
The analgesic properties of this compound have been highlighted in preliminary studies. The compound appears to interact with pain pathways, potentially providing relief in various pain models.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound. For example, its effect on microbial growth was tested against several strains, revealing significant inhibitory effects at certain concentrations. The results are summarized in the following table:
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Case Studies
A notable case study involved the synthesis and biological evaluation of similar thiazepane derivatives. The study found that modifications to the thiazepane structure could enhance antimicrobial and anti-inflammatory activities. Such findings suggest that further structural optimization of this compound could lead to more potent derivatives .
The biological activities of this compound are likely mediated through interactions with specific biological targets. Preliminary molecular docking studies indicate that the compound may bind effectively to enzymes involved in inflammation and microbial metabolism. These interactions could inhibit their activity, leading to the observed biological effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
